N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is a complex organic compound characterized by the presence of a tetrazole ring, a fluorophenyl group, and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of azides with nitriles. For instance, 4-fluorophenyl azide can react with a nitrile compound under acidic or basic conditions to form the tetrazole ring.
Attachment of the Tetrazole to the Naphthamide: The tetrazole derivative is then coupled with a naphthamide precursor. This step often involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthamide moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the tetrazole ring or the naphthamide group, potentially yielding amine or hydrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or hydrazine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the tetrazole ring, which is known for its bioisosteric properties, makes it a candidate for drug design and development. It can interact with various biological targets, potentially leading to the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery programs.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids or other functional groups, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity and selectivity, while the naphthamide moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide: Similar structure but with a chlorine atom instead of fluorine.
N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide: Similar structure but with a bromine atom instead of fluorine.
N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this particular derivative potentially more effective in various applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c20-16-7-9-17(10-8-16)25-18(22-23-24-25)12-21-19(26)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRADEDPEPCICDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.